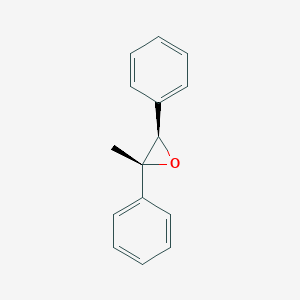
4-Chloro-6-(2-fluorophenyl)-4'-methoxy-6'-methyl-2,2'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is a complex organic compound that belongs to the bipyrimidine family. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a bipyrimidine scaffold. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a chloro-substituted pyrimidine is reacted with a fluoro-substituted phenyl compound under basic conditions. The methoxy and methyl groups are introduced through subsequent alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted bipyrimidines depending on the nucleophile used.
科学的研究の応用
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of bipyrimidine derivatives with biological targets such as enzymes and receptors.
作用機序
The mechanism of action of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine involves its interaction with specific molecular targets in the body. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific biological context and the nature of the substituents on the bipyrimidine scaffold.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methoxy and methyl groups further modulate its electronic properties and biological activity, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
192203-56-8 |
|---|---|
分子式 |
C16H12ClFN4O |
分子量 |
330.74 g/mol |
IUPAC名 |
2-[4-chloro-6-(2-fluorophenyl)pyrimidin-2-yl]-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C16H12ClFN4O/c1-9-7-14(23-2)22-15(19-9)16-20-12(8-13(17)21-16)10-5-3-4-6-11(10)18/h3-8H,1-2H3 |
InChIキー |
YDFLAKCTZYFCBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

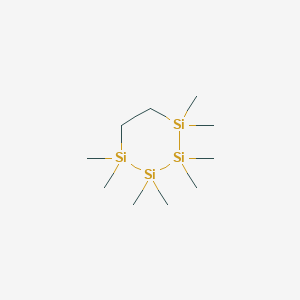
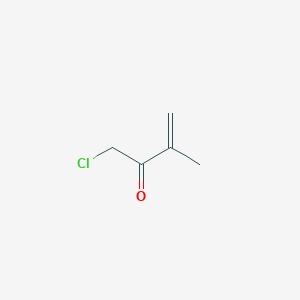
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

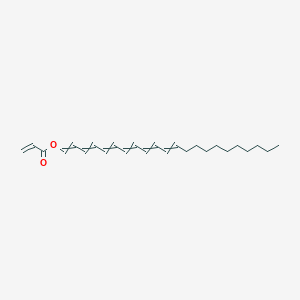
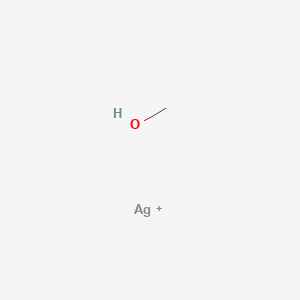
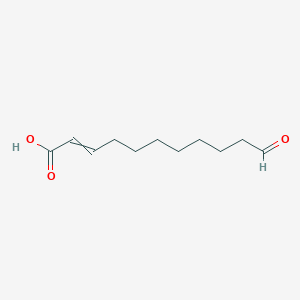
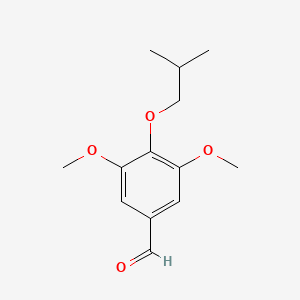
silane](/img/structure/B12561348.png)
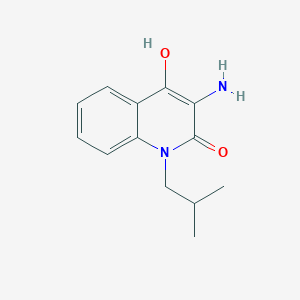
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
